molecular formula C16H25N3O B14787956 2-amino-N-[(1-benzylpiperidin-4-yl)methyl]propanamide

2-amino-N-[(1-benzylpiperidin-4-yl)methyl]propanamide

Cat. No.: B14787956
M. Wt: 275.39 g/mol
InChI Key: HPPNPJWXXDDVMH-UHFFFAOYSA-N
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Description

2-amino-N-[(1-benzylpiperidin-4-yl)methyl]propanamide is a chemical compound with the molecular formula C16H25N3O It is characterized by the presence of an amino group, a benzylpiperidine moiety, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(1-benzylpiperidin-4-yl)methyl]propanamide typically involves the reaction of 1-benzylpiperidine with a suitable amine and a propanamide derivative. One common method involves the following steps:

    Formation of the Benzylpiperidine Intermediate: The starting material, 1-benzylpiperidine, is synthesized through the reaction of piperidine with benzyl chloride under basic conditions.

    Amidation Reaction: The benzylpiperidine intermediate is then reacted with a propanamide derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. This results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(1-benzylpiperidin-4-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, alcohols, and amines

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-amino-N-[(1-benzylpiperidin-4-yl)methyl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with biological targets such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-N-[(1-benzylpiperidin-4-yl)methyl]propanamide involves its interaction with specific molecular targets. The benzylpiperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(1-benzylpiperidin-4-yl)propanamide
  • N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide
  • 2-amino-2-(1-benzylpiperidin-4-yl)acetic acid

Uniqueness

2-amino-N-[(1-benzylpiperidin-4-yl)methyl]propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group, benzylpiperidine moiety, and propanamide group makes it a versatile compound with diverse applications in research and industry.

Properties

Molecular Formula

C16H25N3O

Molecular Weight

275.39 g/mol

IUPAC Name

2-amino-N-[(1-benzylpiperidin-4-yl)methyl]propanamide

InChI

InChI=1S/C16H25N3O/c1-13(17)16(20)18-11-14-7-9-19(10-8-14)12-15-5-3-2-4-6-15/h2-6,13-14H,7-12,17H2,1H3,(H,18,20)

InChI Key

HPPNPJWXXDDVMH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1CCN(CC1)CC2=CC=CC=C2)N

Origin of Product

United States

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